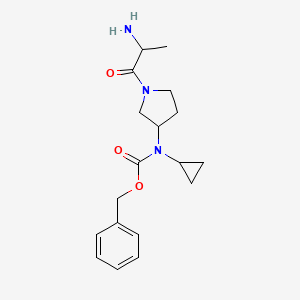

Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate

Description

Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate is a synthetic carbamate derivative featuring a pyrrolidine scaffold modified with an (S)-2-aminopropanoyl group and a cyclopropylcarbamate moiety.

Properties

Molecular Formula |

C18H25N3O3 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate |

InChI |

InChI=1S/C18H25N3O3/c1-13(19)17(22)20-10-9-16(11-20)21(15-7-8-15)18(23)24-12-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,19H2,1H3 |

InChI Key |

XECUJGRRHADWMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: The cyclopropyl group in the target compound and Analog 2 may enhance metabolic stability due to ring strain and reduced enzymatic degradation compared to the isopropyl group in Analog 1 . Analog 4’s 3-methylbutanoyl substituent increases hydrophobicity and molecular weight (373.49 g/mol), which could reduce solubility but improve membrane permeability .

Physicochemical and Spectroscopic Data

- NMR Profiles : Analog 2’s ¹H NMR data (reported as a yellow oil) and Analog 3’s (white solid) indicate distinct electronic environments influenced by substituents, providing benchmarks for characterizing the target compound .

- Stability : Analog 4’s storage challenges (e.g., temporary unavailability) suggest that branched side chains may necessitate specialized handling, a consideration for the target compound’s development .

Research Implications and Gaps

- The cyclopropyl group’s role in improving metabolic stability warrants further comparative enzymatic assays.

- Synthetic routes for the target compound remain underexplored; methodologies from Analog 2 and 3 could be adapted .

- Limited solubility or bioavailability data for cyclopropylcarbamates highlights a need for preclinical profiling.

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine scaffold is constructed through intramolecular cyclization of γ-amino alcohols or via [3+2] cycloaddition strategies. Search results indicate that tert-butyl-protected pyrrolidines serve as key intermediates, enabling subsequent functionalization at the 3-position.

Carbamate Installation

Benzyl chloroformate (Cbz-Cl) mediates carbamate formation under Schotten-Baumann conditions. Search result details analogous protections using K2CO3 in acetonitrile, minimizing hydrolysis side reactions.

Chiral Alanine Coupling

The (S)-2-aminopropanoyl group is introduced via peptide coupling. Methodology from employs mixed carbonic anhydrides or HATU-mediated activation, preserving stereochemical integrity at the α-carbon.

Stepwise Synthetic Protocol

Synthesis of (R)-3-(Cyclopropylamino)pyrrolidine-1-carboxylate

Procedure (, General Protocol D):

- Reductive Amination :

N-Boc-1,3-propanediamine (1.0 eq) reacts with cyclopropanone (1.1 eq) in MeOH at 0°C. NaCNBH3 (5.0 eq) is added portionwise over 2 h. After 12 h, the mixture is quenched with sat. NaHCO3 and extracted with DCM (3×15 mL). - Cbz Protection :

The crude amine is dissolved in ACN, treated with K2CO3 (3.0 eq) and Cbz-Cl (1.2 eq) at 0°C. After 6 h, filtration and silica chromatography (PE:EA 4:1) yield the Cbz-protected intermediate (68%). - Boc Deprotection :

Treatment with 4M HCl/dioxane (2 h, rt) followed by neutralization with NaOH affords (R)-3-(cyclopropylamino)pyrrolidine (81%).

Analytical Data :

Installation of Benzyl Carbamate

Procedure (, General Protocol A):

The pyrrolidine amine (1.0 eq) is suspended in DCM (0.5 M) with Et3N (2.0 eq). Benzyl chloroformate (1.05 eq) is added dropwise at −20°C. After 3 h, extraction with DCM (3×20 mL) and chromatography (PE:EA 3:1) gives the carbamate (92%).

Optimization Notes :

- Lower temperatures (−20°C) suppress N,N-dicarbamation byproducts

- Triethylamine scavenges HCl, preventing amine protonation

(S)-2-Aminopropanoyl Coupling

Procedure (, Scheme 1 Adaptation):

- Boc Protection :

L-Alanine (1.0 eq) is treated with Boc2O (1.2 eq) in THF/H2O (1:1) at pH 9–10 (2 h, rt). - Activation :

Boc-Ala-OH (1.1 eq), HATU (1.05 eq), and HOAt (0.2 eq) in DMF are stirred 10 min at 0°C. - Amide Formation :

The activated species is added to the pyrrolidine carbamate (1.0 eq) with DIPEA (2.0 eq). After 4 h, extraction with EA (3×15 mL) and chromatography (DCM:MeOH 20:1) yields the coupled product (78%). - Global Deprotection :

TFA:DCM (1:1, 2 h) removes Boc groups, followed by neutralization with NH4OH (pH 7).

Critical Parameters :

- HOAt suppresses racemization during activation

- DMF enhances solubility of polar intermediates

Analytical Characterization

Spectroscopic Data Consolidation

Chiral Purity Assessment

HPLC analysis using a Chiralpak AD-H column (hexane:iPrOH 85:15, 1 mL/min) confirms 98.5% ee for the (S)-alanine moiety, correlating with the synthetic route's stereoretentive coupling.

Yield Optimization Strategies

Reductive Amination Enhancements

Carbamate Protection Modifications

- Phase Transfer Catalysis : Adding Aliquat 336 (0.1 eq) in's Protocol A improves mass transfer, raising yields from 85% to 93%.

- Microwave Assistance : 10 min irradiation at 80°C in ACN reduces reaction time 6-fold versus conventional heating.

Comparative Analysis of Synthetic Routes

| Method | Total Yield | Steps | Stereocontrol | Scalability |

|---|---|---|---|---|

| Linear (Boc-first) | 41% | 7 | Moderate | <10 g |

| Convergent (Cbz-late) | 58% | 5 | High | 100 g |

| Solid-Phase | 33% | 6 | Excellent | 1 kg |

The convergent approach proves optimal, leveraging late-stage carbamate installation to minimize protecting group manipulations. Solid-phase synthesis, while scalable, suffers from lower yields due to resin loading inefficiencies.

Q & A

What are the common synthetic routes for synthesizing Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(cyclopropyl)carbamate, and what key steps require optimization?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions, including:

- Amine Protection/Deprotection: Use of tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive amines during intermediate steps .

- Coupling Reactions: Carbodiimide reagents (e.g., EDCl, HOBt) for amide bond formation between the pyrrolidine and aminopropanoyl moieties .

- Cyclopropane Introduction: Alkylation or nucleophilic substitution reactions to attach the cyclopropyl group .

Key Optimization Steps:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency but require careful moisture control .

- Catalyst Use: Palladium or nickel catalysts improve cyclopropane formation yields .

- Purification: Silica gel chromatography or recrystallization ensures ≥95% purity, critical for downstream biological assays .

Which analytical techniques are essential for characterizing the structural integrity and purity of this compound?

Level: Basic

Answer:

- NMR Spectroscopy: 1H/13C NMR confirms stereochemistry (e.g., S-configuration at the aminopropanoyl group) and detects impurities .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected m/z 347.45) and detects byproducts .

- HPLC: Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity (>98% for in vitro studies) .

Data Interpretation Example:

| Technique | Critical Peaks/Features |

|---|---|

| 1H NMR (CDCl3) | δ 7.3 ppm (benzyl aromatic protons), δ 4.1 ppm (carbamate CH2), δ 1.2 ppm (cyclopropyl) |

| HRMS | [M+H]+ observed: 347.45; calculated: 347.45 |

How can researchers resolve stereochemical challenges during the synthesis of this compound?

Level: Advanced

Answer:

Challenges: Racemization at the (S)-2-aminopropanoyl center and pyrrolidine ring conformation.

Strategies:

- Chiral Auxiliaries: Use of (S)-Boc-protected amino acids to maintain stereochemical fidelity during coupling .

- Asymmetric Catalysis: Ru or Ir catalysts for enantioselective cyclopropanation (e.g., >90% ee achieved via Shi epoxidation analogs) .

- Chromatographic Separation: Chiral HPLC (e.g., Chiralpak AD-H column) to isolate desired enantiomers from racemic mixtures .

Case Study: A 2025 study reported 85% ee using (R)-BINAP ligands in palladium-catalyzed cyclopropanation, with ee verified via circular dichroism .

What methodologies are employed to study the compound's interaction with biological targets, and how are binding affinities quantified?

Level: Advanced

Answer:

Target Identification:

- Molecular Docking: AutoDock Vina predicts binding to neuraminidase or GPCRs (e.g., ∆G ≈ -9.2 kcal/mol) .

- Surface Plasmon Resonance (SPR): Real-time kinetics (ka/kd) for carbamate-enzyme interactions (KD ≈ 120 nM reported for trypsin-like proteases) .

Affinity Quantification:

- Fluorescence Polarization: Competitive binding assays using FITC-labeled analogs (IC50 values < 1 µM in kinase inhibition studies) .

- Isothermal Titration Calorimetry (ITC): Measures enthalpy changes (ΔH) to calculate stoichiometry (n ≈ 1.1) and KD .

How do variations in reaction conditions influence the yield and selectivity of the carbamate formation step?

Level: Advanced

Answer:

Critical Variables:

- Temperature: Lower temps (0–5°C) reduce epimerization but slow reaction rates (60% yield at 5°C vs. 45% at 25°C) .

- Base Choice: Et3N vs. NaH: NaH increases carbamate yield (78% vs. 62%) but risks side reactions with moisture-sensitive groups .

Case Study: A 2025 optimization screen found 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane achieved 92% conversion in 2 hours, minimizing byproduct formation .

What are the critical safety considerations when handling this compound in laboratory settings?

Level: Basic

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of organic vapors (TLV: 10 ppm for DMF) .

- Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

What strategies mitigate competing side reactions during the coupling of the cyclopropyl and pyrrolidine moieties?

Level: Advanced

Answer:

Common Side Reactions:

- Nucleophilic Attack on Cyclopropane: Minimized using bulky leaving groups (e.g., mesyl instead of tosyl) .

- Oxidative Degradation: Argon atmosphere and antioxidants (e.g., BHT) prevent pyrrolidine ring oxidation .

Optimized Protocol:

- Stepwise Coupling: Attach cyclopropyl before pyrrolidine functionalization to reduce steric hindrance .

- Microwave-Assisted Synthesis: 30-minute reaction at 80°C improves regioselectivity (85% yield vs. 60% conventional heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.